An In-depth Technical Guide to 5-Bromo-2-chloro-1,3-diiodobenzene: A Polysubstituted Aromatic Platform for Advanced Synthesis
An In-depth Technical Guide to 5-Bromo-2-chloro-1,3-diiodobenzene: A Polysubstituted Aromatic Platform for Advanced Synthesis
Foreword: Navigating the Landscape of Polysubstituted Aromatics
In the realm of modern organic synthesis, particularly within drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. Polysubstituted halobenzenes, such as 5-Bromo-2-chloro-1,3-diiodobenzene, represent a class of highly versatile building blocks. The distinct electronic properties and reactivity of different halogen atoms on a single benzene ring offer a rich platform for selective, stepwise chemical modifications. This guide provides a comprehensive technical overview of 5-Bromo-2-chloro-1,3-diiodobenzene (CAS No. 2383588-60-9), addressing its chemical structure, predicted properties, plausible synthetic routes, and potential applications. It is important to note that while this compound is commercially available, detailed experimental data in peer-reviewed literature is scarce.[1][2] Consequently, this guide synthesizes available information and provides expert insights based on the well-established chemistry of analogous polyhalogenated aromatic compounds.
Molecular Structure and Physicochemical Properties
5-Bromo-2-chloro-1,3-diiodobenzene possesses a unique substitution pattern that is key to its synthetic utility. The presence of four halogen atoms—one bromine, one chlorine, and two iodine atoms—on the benzene ring creates a molecule with significant potential for regioselective functionalization.
Caption: Chemical structure of 5-Bromo-2-chloro-1,3-diiodobenzene.
Predicted Physicochemical Data
Due to the limited availability of experimental data, the following table summarizes key physicochemical properties that have been predicted through computational modeling. These values are essential for designing reaction conditions and understanding the compound's behavior.
| Property | Predicted Value | Reference |
| CAS Number | 2383588-60-9 | [1][2] |
| Molecular Formula | C₆H₂BrClI₂ | [1] |
| Molecular Weight | 443.25 g/mol | [1] |
| Boiling Point | 370.2 ± 42.0 °C (at 760 mmHg) | [1] |
| Density | 2.740 ± 0.06 g/cm³ | [1] |
Synthesis and Reactivity: A Chemist's Perspective
Proposed Retrosynthetic Analysis and Synthetic Workflow
A logical precursor for 5-Bromo-2-chloro-1,3-diiodobenzene would be 4-Bromo-2-chloro-6-iodoaniline. This aniline could potentially be synthesized through a series of electrophilic aromatic substitution reactions on a simpler aniline derivative, carefully controlling the directing effects of the substituents at each step.
Caption: A plausible synthetic workflow for 5-Bromo-2-chloro-1,3-diiodobenzene.
General Protocol for Diazotization and Sandmeyer Reaction
The following is a generalized protocol for the conversion of a substituted aniline to the corresponding aryl iodide. This protocol is based on well-established procedures for similar transformations.[3]
Materials:
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Substituted Aniline (e.g., 4-Bromo-2-chloro-6-iodoaniline)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
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Potassium Iodide (KI)
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Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazonium Salt Formation:
-
Suspend the substituted aniline in a mixture of concentrated acid and water in a flask and cool to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is often indicated by a color change.
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.
-
-
Iodination (Sandmeyer-type Reaction):
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Extract the reaction mixture with an organic solvent such as diethyl ether or dichloromethane.
-
Combine the organic layers and wash with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 5-Bromo-2-chloro-1,3-diiodobenzene can be purified by column chromatography on silica gel or by recrystallization.
-
Causality Behind Experimental Choices:
-
Low Temperature: The diazotization reaction is performed at low temperatures because diazonium salts are generally unstable and can decompose at higher temperatures.
-
Acidic Conditions: A strong acid is required to protonate the nitrous acid formed in situ from sodium nitrite, generating the reactive nitrosonium ion (NO⁺) which is the electrophile in the diazotization reaction.
-
Potassium Iodide: Iodide is a good nucleophile that readily displaces the dinitrogen leaving group from the diazonium salt.
Reactivity and Strategic Functionalization
The synthetic value of 5-Bromo-2-chloro-1,3-diiodobenzene lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the reactivity generally follows the trend: C-I > C-Br > C-Cl. This allows for selective, stepwise functionalization of the molecule. For instance, the two iodine atoms can be selectively reacted under milder conditions, leaving the bromine and chlorine atoms intact for subsequent transformations. This opens up possibilities for creating complex, multi-substituted aromatic compounds that would be difficult to access through other synthetic routes.
Applications in Research and Development
While specific applications for 5-Bromo-2-chloro-1,3-diiodobenzene are not yet widely reported, its structure makes it a highly attractive building block for several areas of research and development.
Drug Discovery and Medicinal Chemistry
Polyhalogenated aromatic compounds are prevalent in many clinically approved drugs and drug candidates.[4][5] The introduction of halogens can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The ability of heavier halogens (Cl, Br, I) to participate in halogen bonding—a non-covalent interaction with Lewis bases—is increasingly being exploited in rational drug design to enhance ligand-protein binding.[4][6] 5-Bromo-2-chloro-1,3-diiodobenzene could serve as a scaffold for the synthesis of novel inhibitors for various therapeutic targets, such as protein kinases.[4]
Materials Science
Halogenated aromatic compounds are also important in the development of advanced materials, including liquid crystals, polymers, and organic electronics. The introduction of multiple halogen atoms can be used to fine-tune the electronic and physical properties of these materials, such as their conductivity, thermal stability, and photophysical characteristics.
Safety and Handling
Detailed toxicological data for 5-Bromo-2-chloro-1,3-diiodobenzene is not available. However, based on the safety profiles of structurally related polyhalogenated aromatic compounds, it should be handled with care in a well-ventilated laboratory.[7]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Inhalation and Contact: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Conclusion
5-Bromo-2-chloro-1,3-diiodobenzene is a synthetically valuable, yet underexplored, building block. Its polysubstituted nature, featuring four different halogen atoms with differential reactivity, provides a versatile platform for the construction of complex and novel chemical entities. While the current body of literature on this specific compound is limited, the principles of organic synthesis and the known chemistry of analogous compounds provide a solid foundation for its application in drug discovery, materials science, and other areas of chemical research. As with any chemical, it is imperative to handle this compound with appropriate safety precautions. Further research into the synthesis, properties, and applications of 5-Bromo-2-chloro-1,3-diiodobenzene is warranted and will undoubtedly unlock its full potential as a powerful tool in the synthetic chemist's arsenal.
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